4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone
Brand Name: Vulcanchem
CAS No.: 477868-28-3
VCID: VC2796398
InChI: InChI=1S/C14H14N2O3/c1-9-3-5-11(6-4-9)16-15-8-12-13(17)7-10(2)19-14(12)18/h3-8,16-17H,1-2H3/b15-8+
SMILES: CC1=CC=C(C=C1)NN=CC2=C(C=C(OC2=O)C)O
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone

CAS No.: 477868-28-3

Cat. No.: VC2796398

Molecular Formula: C14H14N2O3

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone - 477868-28-3

Specification

CAS No. 477868-28-3
Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
IUPAC Name 4-hydroxy-6-methyl-3-[(E)-[(4-methylphenyl)hydrazinylidene]methyl]pyran-2-one
Standard InChI InChI=1S/C14H14N2O3/c1-9-3-5-11(6-4-9)16-15-8-12-13(17)7-10(2)19-14(12)18/h3-8,16-17H,1-2H3/b15-8+
Standard InChI Key FJUQGJTYCQSRPV-OVCLIPMQSA-N
Isomeric SMILES CC1=CC=C(C=C1)N/N=C/C2=C(C=C(OC2=O)C)O
SMILES CC1=CC=C(C=C1)NN=CC2=C(C=C(OC2=O)C)O
Canonical SMILES CC1=CC=C(C=C1)NN=CC2=C(C=C(OC2=O)C)O

Introduction

Physical and Chemical Properties

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone is characterized by specific physical and chemical properties that define its behavior in various systems. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1. Physical and Chemical Properties of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone

PropertyValueSource
CAS Number477868-28-3
IUPAC Name4-hydroxy-6-methyl-3-[(E)-[(4-methylphenyl)hydrazinylidene]methyl]pyran-2-one
Molecular FormulaC₁₄H₁₄N₂O₃
Molecular Weight258.27 g/mol
Standard InChIInChI=1S/C14H14N2O3/c1-9-3-5-11(6-4-9)16-15-8-12-13(17)7-10(2)19-14(12)18/h3-8,16-17H,1-2H3/b15-8+
Standard InChIKeyFJUQGJTYCQSRPV-OVCLIPMQSA-N
Isomeric SMILESCC1=CC=C(C=C1)N/N=C/C2=C(C=C(OC2=O)C)O

The compound exists primarily in the enol form, which has been confirmed through various spectroscopic techniques and X-ray crystallography studies on related compounds . This structural characteristic contributes significantly to its stability and reactivity patterns.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone. The most common method involves a condensation reaction between 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde and 4-methylphenylhydrazine under specific reaction conditions.

Condensation Reaction

The primary synthetic route involves the reaction of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde with 4-methylphenylhydrazine in a 1:1 molar ratio in ethanol. The reaction typically proceeds under reflux conditions for several hours to ensure complete conversion. This approach is similar to the synthesis of related compounds such as (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-one described in the literature .

The general reaction scheme can be represented as:

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde + 4-methylphenylhydrazine → 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone

Reaction Conditions and Yield

The reaction conditions significantly influence the yield and purity of the final product. Table 2 summarizes the optimal reaction conditions for the synthesis of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone based on literature reports of similar compounds.

Table 2. Optimal Reaction Conditions for Synthesis

ParameterConditionNotes
SolventEthanolAnhydrous conditions preferred
Temperature75-80°CReflux conditions
Reaction Time3-4 hoursMonitored by TLC
CatalystAcid catalyst (optional)Improves yield
Purification MethodRecrystallizationFrom ethanol or THF
Typical Yield75-85%After purification

These conditions are derived from synthetic protocols for analogous compounds, such as the synthesis of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-one, which reported yields of approximately 80% after optimization .

Alternative Synthetic Approaches

Alternative approaches for synthesizing similar hydrazone derivatives have been reported in the literature. One such method involves the use of multi-component reactions to form the pyran core followed by hydrazone formation . These alternative routes may offer advantages in terms of reaction efficiency or the ability to introduce structural diversity.

Chemical Reactions

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone can participate in various chemical transformations due to its reactive functional groups, including the hydrazone moiety, the hydroxyl group, and the pyran ring.

Oxidation Reactions

The compound can undergo oxidation reactions, yielding corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide. These oxidation reactions can be targeted at the hydrazone moiety or the hydroxyl group, depending on the reaction conditions and the oxidizing agent employed.

For instance, oxidation with potassium permanganate in a water-pyridine medium can convert the aldehyde group in related pyran compounds to the corresponding carboxylic acid in high yields . This type of transformation could be relevant for derivatives of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone.

Reduction Reactions

Reduction reactions can convert the hydrazone group to an amine. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The selectivity and extent of reduction depend on the specific reagent and reaction conditions employed.

Substitution Reactions

The hydrazone group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols under basic conditions. These reactions provide a means for introducing additional functional groups and structural diversity.

Complexation with Metal Ions

An important characteristic of the hydrazone moiety is its ability to form stable complexes with metal ions. This property is particularly significant for the biological activity of the compound, as it can influence interactions with metalloproteins and enzyme systems.

Biological and Medicinal Applications

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone has been investigated for various biological activities, particularly in the context of potential therapeutic applications.

Anticancer Activity

Research indicates that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The mechanism of action involves apoptosis induction and potential cell cycle arrest.

A closely related compound, 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-(4-methylphenyl)-(E)-2,3,6,7-tetrahydro-1,4-thiazepine, has been identified as an inducer of apoptosis through cell- and caspase-based high-throughput screening assays . Through structure-activity relationship studies, a derivative with enhanced potency was developed, exhibiting an EC₅₀ value of 0.08 μM in T47D breast cancer cells, which was >15-fold more potent than the initial screening hit .

Enzyme Inhibition

The compound's ability to form complexes with metal ions can disrupt enzyme function, which is particularly interesting for developing therapeutic agents targeting enzyme-related diseases. This mechanism involves:

  • Metal ion complexation: The hydrazone moiety can chelate metal ions, potentially disrupting enzyme function

  • Interaction with nucleic acids: The compound may interact with DNA and RNA, influencing gene expression and stability

  • Inhibition of tubulin polymerization: Some derivatives have been found to inhibit tubulin polymerization, which is crucial for cell division and growth

Antimicrobial Activity

Pyran derivatives similar to 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone have demonstrated antimicrobial activity against various pathogens . While specific data for this exact compound is limited, the structural features suggest potential antimicrobial properties that warrant investigation.

Antioxidant Properties

Related 4H-pyran derivatives have shown notable antioxidant activities in DPPH scavenging assays . Some compounds exhibited scavenging potencies comparable to standard antioxidants such as BHT, with IC₅₀ values in the range of 0.1941-0.329 mM .

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for optimizing compounds for specific therapeutic applications. Table 3 summarizes key structure-activity insights for 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone and related compounds.

Table 3. Structure-Activity Relationships of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone and Related Compounds

Structural FeatureImpact on ActivityReferences
Hydrazone MoietyEssential for metal chelation and enzyme inhibition
4-Methylphenyl GroupInfluences anticancer activity; substitution pattern affects potency
Pyran RingCore scaffold required for biological activity
Hydroxyl Group at C-4Contributes to hydrogen bonding and antioxidant properties
Methyl Group at C-6Affects electronic properties and lipophilicity

Studies on related compounds have demonstrated that modifications of the phenyl substituents can significantly alter biological activity. For instance, the replacement of the 4-methylphenyl group with a 2-methoxy-4-(methylthio)phenyl group in a related compound led to a 15-fold increase in apoptosis-inducing activity .

Comparison with Similar Compounds

To better understand the unique properties of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone, it is valuable to compare it with structurally related compounds. Table 4 provides a comparative analysis of this compound with similar hydrazones.

Table 4. Comparison of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key DifferencesNotable PropertiesReferences
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazoneC₁₄H₁₄N₂O₃258.27Reference compoundApoptosis induction, enzyme inhibition
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazoneC₁₃H₁₁ClN₂O₃278.693-Chlorophenyl instead of 4-methylphenylDifferent electronic properties due to halogen
(E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-oneC₁₄H₁₃N₃O₅~3034-Nitrophenyl group; additional methyl in hydrazoneEnhanced hydrogen bonding; thermal stability up to 513 K

The presence of different substituents on the phenyl ring significantly affects the biological activity and potency of these compounds. The electron-donating methyl group in 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone confers different electronic properties compared to electron-withdrawing groups like chloro or nitro in related compounds.

Spectroscopic Characterization

Spectroscopic methods play a crucial role in confirming the structure and purity of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone. While specific spectroscopic data for this exact compound is limited in the provided search results, information on related compounds can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on studies of similar compounds, the ¹H NMR spectrum of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone would be expected to show characteristic signals for:

  • A singlet for the methyl group at C-6 of the pyran ring

  • A singlet for the methyl group on the phenyl ring

  • Aromatic signals for the phenyl protons

  • A singlet for the hydrazone CH=N proton

  • A D₂O-exchangeable signal for the NH proton

  • A D₂O-exchangeable signal for the hydroxyl proton

The ¹³C NMR spectrum would show signals corresponding to the carbonyl carbon, the hydrazone carbon, aromatic carbons, and methyl carbons .

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for functional groups present in the molecule, including:

  • O-H stretching (~3200-3400 cm⁻¹)

  • N-H stretching (~3300-3500 cm⁻¹)

  • C=O stretching (~1700-1750 cm⁻¹)

  • C=N stretching (~1600-1650 cm⁻¹)

  • Aromatic C=C stretching (~1400-1600 cm⁻¹)

UV-Visible Spectroscopy

UV-Visible spectroscopy of the compound would show absorption maxima related to π→π* and n→π* transitions of the conjugated system. Related compounds have exhibited strong absorption bands in the range of 390-400 nm .

Future Research Perspectives

The ongoing investigation of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone presents several promising directions for future research:

Structural Optimization

Further structural modifications could enhance the compound's biological activities. Potential strategies include:

  • Exploring different substituents on the phenyl ring

  • Modifying the pyran core

  • Investigating bioisosteric replacements for the hydrazone moiety

Mechanism of Action Studies

Detailed investigations into the molecular mechanisms underlying the biological activities of the compound would provide valuable insights for targeted drug development. Key areas include:

  • Identification of specific protein targets

  • Elucidation of signaling pathways affected

  • Understanding of structure-activity relationships at the molecular level

Combination Therapy Approaches

Evaluating the compound in combination with established therapeutic agents could reveal synergistic effects and potential for overcoming resistance mechanisms in cancer treatment.

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